molecular formula C19H29N3O5S B11134545 1-{N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide

1-{N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-ethylglycyl}piperidine-4-carboxamide

Cat. No.: B11134545
M. Wt: 411.5 g/mol
InChI Key: NQJDTSCPJXMLGR-UHFFFAOYSA-N
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Description

1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonamide group, and various other functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the sulfonamide group. Common reagents used in these reactions include ethylamine, ethoxybenzene, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions with proteins or enzymes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and produce therapeutic effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonamide-containing molecules. Examples include:

  • 1-[2-(N-METHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[2-(N-ETHYL4-METHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

What sets 1-[2-(N-ETHYL4-ETHOXY-3-METHYLBENZENESULFONAMIDO)ACETYL]PIPERIDINE-4-CARBOXAMIDE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H29N3O5S

Molecular Weight

411.5 g/mol

IUPAC Name

1-[2-[(4-ethoxy-3-methylphenyl)sulfonyl-ethylamino]acetyl]piperidine-4-carboxamide

InChI

InChI=1S/C19H29N3O5S/c1-4-22(13-18(23)21-10-8-15(9-11-21)19(20)24)28(25,26)16-6-7-17(27-5-2)14(3)12-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H2,20,24)

InChI Key

NQJDTSCPJXMLGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC(=O)N1CCC(CC1)C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)OCC)C

Origin of Product

United States

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